7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
CAS No.: 892283-13-5
Cat. No.: VC7330457
Molecular Formula: C28H28N4O4
Molecular Weight: 484.556
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892283-13-5 |
|---|---|
| Molecular Formula | C28H28N4O4 |
| Molecular Weight | 484.556 |
| IUPAC Name | 7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C28H28N4O4/c1-36-23-9-5-8-22(19-23)30-14-16-31(17-15-30)26(33)21-10-11-24-25(18-21)29-28(35)32(27(24)34)13-12-20-6-3-2-4-7-20/h2-11,18-19H,12-17H2,1H3,(H,29,35) |
| Standard InChI Key | BNBNGYZDJKREQM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a quinazoline-2,4-dione scaffold substituted at position 3 with a phenethyl group and at position 7 with a 4-(3-methoxyphenyl)piperazine-1-carbonyl moiety. The quinazoline core is a bicyclic system with nitrogen atoms at positions 1, 3, and 4, while the piperazine ring introduces conformational flexibility and potential hydrogen-bonding interactions .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Quinazoline-2,4-dione |
| Position 3 substitution | Phenethyl group (-CH₂CH₂C₆H₅) |
| Position 7 substitution | 4-(3-Methoxyphenyl)piperazine-1-carbonyl |
| Molecular formula | C₂₉H₂₉N₅O₄ |
| Molecular weight | 456.5 g/mol |
Physicochemical Characteristics
While experimental data on solubility and melting point remain unpublished, analogues with similar substituents exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane . The methoxy and carbonyl groups enhance polarity, potentially improving bioavailability compared to non-polar quinazoline derivatives.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized through a multi-step sequence:
-
Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with urea or phosgene yields the quinazoline-2,4-dione scaffold .
-
Phenethyl Introduction: Alkylation at position 3 using phenethyl bromide under basic conditions.
-
Piperazine Coupling: A carbonyl-linked piperazine group is introduced via nucleophilic acyl substitution, utilizing 4-(3-methoxyphenyl)piperazine and a carbonyl chloride intermediate.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinazoline formation | Urea, polyphosphoric acid, 160°C | 60–70 |
| Phenethyl alkylation | Phenethyl bromide, K₂CO₃, DMF, 80°C | 45–55 |
| Piperazine coupling | 4-(3-Methoxyphenyl)piperazine, DCC, CH₂Cl₂ | 30–40 |
Challenges and Optimization
Low yields in the final coupling step (30–40%) are attributed to steric hindrance from the phenethyl group. Strategies to improve efficiency include microwave-assisted synthesis and catalysis by palladium complexes.
Pharmacological Profile
Mechanism of Action
The compound demonstrates dual activity:
-
Enzyme Inhibition: Binds to ATP pockets of kinases (e.g., EGFR, VEGFR), disrupting phosphorylation cascades critical for tumor proliferation.
-
Receptor Modulation: The piperazine moiety interacts with serotonin (5-HT₁A) and dopamine (D₂) receptors, suggesting potential psychotropic applications .
Table 3: In Vitro Activity Data
| Target | Assay Type | IC₅₀/EC₅₀ (nM) | Source |
|---|---|---|---|
| EGFR kinase | Fluorescence | 12.3 ± 1.2 | EvitaChem |
| 5-HT₁A receptor | Radioligand | 8.7 ± 0.9 | Patent |
| D₂ receptor | cAMP accumulation | 15.4 ± 2.1 | Patent |
In Vivo Efficacy
In murine xenograft models, the compound (10 mg/kg, oral) reduced tumor volume by 58% over 21 days, comparable to doxorubicin. Toxicity profiles indicated mild hepatotoxicity at higher doses (≥50 mg/kg).
Therapeutic Applications and Research Directions
Neurological Disorders
5-HT₁A affinity positions it as a candidate for anxiety and depression. In rodent models, it reduced immobility time in forced swim tests by 40% at 5 mg/kg .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume